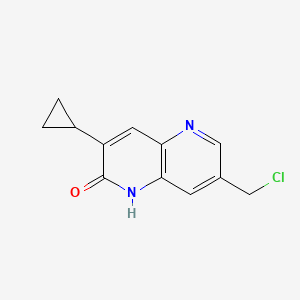
7-(Chloromethyl)-3-cyclopropyl-1,5-naphthyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Chloromethyl)-3-cyclopropyl-1,5-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family This compound is characterized by a chloromethyl group attached to the seventh position of the naphthyridine ring and a cyclopropyl group at the third position
準備方法
The synthesis of 7-(Chloromethyl)-3-cyclopropyl-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
化学反応の分析
7-(Chloromethyl)-3-cyclopropyl-1,5-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the naphthyridine ring or the substituents.
Cyclization Reactions: The presence of reactive groups allows for cyclization reactions, forming complex ring structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
7-(Chloromethyl)-3-cyclopropyl-1,5-naphthyridin-2(1H)-one has found applications in various scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 7-(Chloromethyl)-3-cyclopropyl-1,5-naphthyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
類似化合物との比較
Similar compounds to 7-(Chloromethyl)-3-cyclopropyl-1,5-naphthyridin-2(1H)-one include other naphthyridine derivatives with different substituents. For example:
7-(Bromomethyl)-3-cyclopropyl-1,5-naphthyridin-2(1H)-one: Similar structure but with a bromomethyl group instead of chloromethyl.
7-(Chloromethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one: Similar structure but with an ethyl group instead of cyclopropyl.
特性
分子式 |
C12H11ClN2O |
|---|---|
分子量 |
234.68 g/mol |
IUPAC名 |
7-(chloromethyl)-3-cyclopropyl-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C12H11ClN2O/c13-5-7-3-11-10(14-6-7)4-9(8-1-2-8)12(16)15-11/h3-4,6,8H,1-2,5H2,(H,15,16) |
InChIキー |
RLTLPNBTKDLHMM-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC3=C(C=C(C=N3)CCl)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


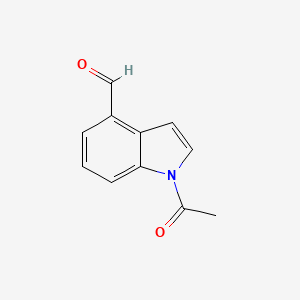
![6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13936698.png)
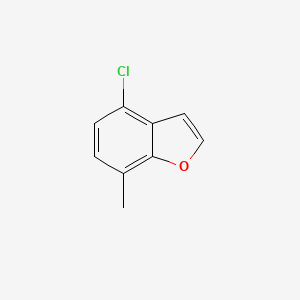
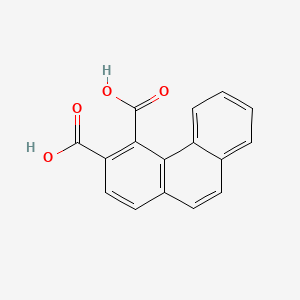

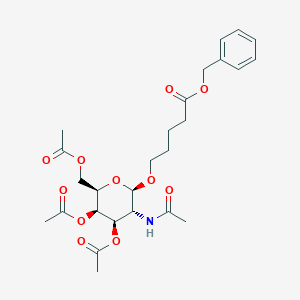
![Ethyl 5-amino-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13936740.png)

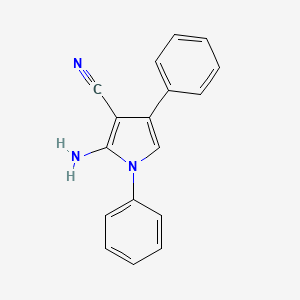
![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane](/img/structure/B13936753.png)
![5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13936754.png)

![1-(Tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13936762.png)
![tert-Butyl 3-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13936764.png)
